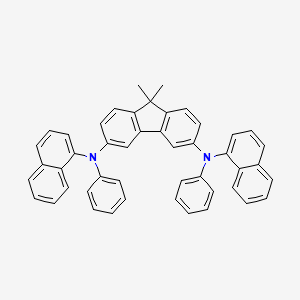
DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)-: is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of naphthalene and phenyl groups attached to nitrogen atoms. Such compounds are often used in various applications, including organic electronics, dyes, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- typically involves the reaction of naphthylamine and phenylamine derivatives under specific conditions. A common method might include:
Amination Reaction: Reacting naphthylamine with phenylamine in the presence of a catalyst such as palladium or copper.
Solvent: Using solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.
Temperature and Pressure: Conducting the reaction at elevated temperatures (100-150°C) and under inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: In an industrial setting, the production might involve:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Toluene, DMF, ethanol.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Dyes and Pigments: Employed in the synthesis of various dyes due to its aromatic structure.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its structural properties.
Biological Probes: Utilized in the design of fluorescent probes for biological imaging.
Industry:
Materials Science: Application in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- exerts its effects depends on its specific application. In organic electronics, it might involve:
Charge Transport: Facilitating the transport of electrons or holes in electronic devices.
Molecular Interactions: Interacting with other molecules or materials to enhance device performance.
Comparación Con Compuestos Similares
N,N/‘-Bis(phenyl)-N,N/’-bis(phenyl)-: A similar compound with phenyl groups instead of naphthyl groups.
N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(tolyl)-: A compound with tolyl groups instead of phenyl groups.
Uniqueness: N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- is unique due to the presence of both naphthalene and phenyl groups, which can impart specific electronic and structural properties that are advantageous in certain applications.
Propiedades
IUPAC Name |
9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTZRPKLKQSNLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














